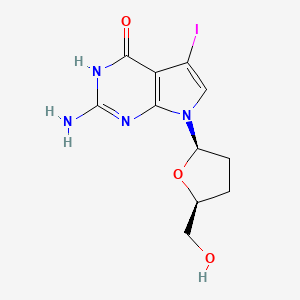

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Vue d'ensemble

Description

La 7-Iodo-2’,3’-didésoxy-7-déaza-guanosine est un analogue de didésoxynucléoside qui a suscité un intérêt considérable dans les domaines de la synthèse et du séquençage de l'ADN. Ce composé est caractérisé par la substitution d'un atome d'iode à la septième position de la molécule de guanosine, ainsi que par l'élimination des groupes hydroxyle aux positions 2’ et 3’ . Ces modifications confèrent des propriétés uniques qui le rendent précieux pour diverses applications scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 7-Iodo-2’,3’-didésoxy-7-déaza-guanosine implique généralement plusieurs étapes, en commençant par des précurseurs de nucléosides disponibles dans le commerce. Les étapes clés comprennent :

Iodation : Introduction de l'atome d'iode à la septième position de la molécule de guanosine.

Désoxygénation : Élimination des groupes hydroxyle aux positions 2’ et 3’ pour former la structure didésoxy.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactifs de haute pureté, de conditions de réaction contrôlées et de techniques de purification efficaces pour garantir la constance et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 7-Iodo-2’,3’-didésoxy-7-déaza-guanosine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres groupes fonctionnels par substitution nucléophile.

Oxydation et réduction : Le composé peut participer à des réactions d'oxydoréduction, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou les thiols peuvent être utilisés pour remplacer l'atome d'iode.

Oxydation : Des oxydants doux peuvent être utilisés pour modifier davantage le composé.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .

Applications De Recherche Scientifique

La 7-Iodo-2’,3’-didésoxy-7-déaza-guanosine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de nucléotides et de nucléosides modifiés.

Biologie : Joue un rôle crucial dans le séquençage et la synthèse de l'ADN, permettant l'étude du matériel génétique.

Médecine : Applications potentielles dans les thérapies antivirales et comme outil de diagnostic.

Industrie : Utilisé dans la production de réactifs spécialisés et comme composant dans divers dosages biochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 7-Iodo-2’,3’-didésoxy-7-déaza-guanosine implique son incorporation dans les brins d'ADN pendant la synthèse. L'absence de groupes hydroxyle aux positions 2’ et 3’ empêche la formation de liaisons phosphodiester, ce qui entraîne une terminaison de la chaîne. Cette propriété est particulièrement utile dans le séquençage de l'ADN, où une terminaison contrôlée est requise pour déterminer la séquence de nucléotides .

Composés similaires :

2’,3’-Didésoxyguanosine : Manque la substitution d'iode mais partage la structure didésoxy.

7-Déaza-2’,3’-didésoxyadénosine : Structure similaire avec une base adénine au lieu de guanine.

Unicité : La 7-Iodo-2’,3’-didésoxy-7-déaza-guanosine est unique en raison de la présence de l'atome d'iode, qui améliore sa réactivité et permet des modifications spécifiques qui ne sont pas possibles avec d'autres didésoxynucléosides .

Mécanisme D'action

The mechanism of action of 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine involves its incorporation into DNA strands during synthesis. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property is particularly useful in DNA sequencing, where controlled termination is required to determine the sequence of nucleotides .

Comparaison Avec Des Composés Similaires

2’,3’-Dideoxyguanosine: Lacks the iodine substitution but shares the dideoxy structure.

7-Deaza-2’,3’-dideoxyadenosine: Similar structure with an adenine base instead of guanine.

Uniqueness: 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications that are not possible with other dideoxynucleosides .

Activité Biologique

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine (IDG) is a modified nucleoside analog characterized by the presence of an iodine atom at the 7-position and the absence of hydroxyl groups at the 2' and 3' positions. This unique structure imparts specific biological activities, particularly in DNA synthesis and antiviral applications. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₃IN₄O₃

- Molecular Weight : 376.15 g/mol

- Density : 2.4 ± 0.1 g/cm³

- CAS Number : 114748-67-3

IDG functions primarily as a chain terminator during DNA synthesis. Its incorporation into DNA strands prevents further elongation due to the lack of hydroxyl groups necessary for phosphodiester bond formation. This property makes it a potent inhibitor of DNA polymerases, which are crucial for DNA replication and repair processes .

Antiviral Properties

IDG has shown significant antiviral activity, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV). In vitro studies indicate that IDG exhibits an effective concentration (EC50) range from 1.8 to 20.1 µM against HCV, with moderate to potent activity against HBV (EC50 ranging from 0.3 to 3.3 µM) . The structural modifications at the 7-position enhance its antiviral potency; for example, the iodo substitution increases the compound's efficacy compared to other halogenated analogs .

Anticancer Potential

The ability of IDG to inhibit DNA polymerases also positions it as a potential anticancer agent. By terminating DNA chain elongation in rapidly dividing cancer cells, IDG may effectively reduce cell proliferation. The compound's cytotoxicity is an area of ongoing research, with initial studies indicating a balance between therapeutic efficacy and toxicity that requires further exploration .

Synthesis

The synthesis of IDG typically involves several steps starting from nucleoside precursors. Key methods include:

- Mitsunobu Reaction : Utilized for introducing the iodine atom at the 7-position.

- Cyclization Reactions : Forming the pyrrolo[2,3-d]pyrimidine scaffold.

- Deprotection Steps : To yield the final product in high purity.

Industrial production often employs automated synthesizers and continuous flow reactors to optimize yield and efficiency .

Case Studies

- HCV Inhibition Study : A study demonstrated that IDG analogs with varying halogen substitutions showed differing levels of anti-HCV activity, confirming that larger halogens like iodine enhance efficacy while maintaining acceptable cytotoxicity levels .

- DNA Polymerase Interaction : Research indicated that IDG's incorporation into DNA significantly affected the activity of various DNA polymerases, leading to chain termination and highlighting its potential as a tool for molecular biology applications.

Data Table: Biological Activity Summary

| Compound | Target Virus | EC50 (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | HCV | 1.8 - 20.1 | TBD |

| Other Halogenated Analog | HCV | Varies | Varies |

| IDG (General) | HBV | 0.3 - 3.3 | TBD |

Propriétés

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNOBXXCZQLWLF-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.